Product packaging for 1-(4-Bromophenyl)guanidine(Cat. No.:CAS No. 67453-81-0)

1-(4-Bromophenyl)guanidine

Cat. No.: B1281363
CAS No.: 67453-81-0
M. Wt: 214.06 g/mol
InChI Key: RNEXKKNNOIRYGI-UHFFFAOYSA-N
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Description

The study of guanidine (B92328) and its derivatives represents a significant and continually evolving field within chemical research. These compounds are noted for their unique structural features and broad-ranging applications, from fundamental roles in biological systems to advanced materials and catalysis. ineosopen.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrN3 B1281363 1-(4-Bromophenyl)guanidine CAS No. 67453-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEXKKNNOIRYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497444
Record name N''-(4-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67453-81-0
Record name N''-(4-Bromophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 4 Bromophenyl Guanidine

Evolution of Guanidination Strategies for Aryl Systems

The construction of the guanidine (B92328) core has traditionally relied on the reaction of amines with various guanylating agents. sorbonne-universite.fr Classical methods often involve multi-step, stoichiometric reactions using reagents like thioureas, cyanamides, carbodiimides, and S-alkylisothioureas. rsc.org The use of thioureas, in particular, is a well-established method, often requiring desulfurizing agents such as heavy metal salts (e.g., mercuric chloride, copper chloride) or other promoters. lookchemmall.comresearchgate.net However, these classical approaches often suffer from drawbacks like the use of toxic reagents and the generation of difficult-to-remove byproducts. researchgate.net

The development of protecting group strategies, with Boc (tert-butoxycarbonyl) being a common choice, helped to mitigate some of the challenges associated with the reactivity and purification of the final guanidine products. rsc.org Nevertheless, the quest for more efficient and atom-economical methods has driven the evolution towards catalytic processes. rsc.org The direct guanylation of amines with carbodiimides represents a more efficient and atom-economical pathway to N-substituted guanidines. rsc.org The initial uncatalyzed reactions, however, often required harsh conditions. dergipark.org.tr This led to the exploration of various metal complexes and organometallic compounds as catalysts to promote the addition of amines to carbodiimides under milder conditions. dergipark.org.tr

Contemporary Synthetic Routes to 1-(4-Bromophenyl)guanidine

Modern synthetic strategies for this compound and other aryl guanidines focus on direct and efficient methods, including direct assembly and multi-component reactions.

Direct Assembly Approaches in Guanidine Synthesis

Direct assembly approaches aim to construct the this compound scaffold in a single or a few straightforward steps. A common method involves the direct guanidination of 4-bromoaniline (B143363) or its derivatives. smolecule.comwikipedia.org This can be achieved by reacting 4-bromoaniline with guanylating agents like cyanamide (B42294) or its derivatives under acidic or basic conditions. smolecule.comgoogle.com

Another significant direct approach is the metal-catalyzed cross-coupling of aryl halides with guanidine. Copper-catalyzed Ullmann-type reactions have been successfully employed for the direct guanidinylation of aryl halides. researchgate.net For instance, a modified Ullmann reaction using p-methoxybenzyl (PMB) guanidine as the guanidinylating agent has been shown to produce various aryl guanidines in good yields. researchgate.net Similarly, CuI/N-methylglycine-catalyzed coupling of guanidine nitrate (B79036) with aryl bromides provides a route to symmetrical N,N'-diaryl guanidines. researchgate.net

The use of thiourea (B124793) derivatives remains a prevalent strategy. For example, N,N'-disubstituted thioureas can be reacted with amines in the presence of a promoter like carbon tetrabromide for the synthesis of guanidines. researchgate.net A visible-light-mediated, metal-free synthesis of guanidines from thioureas has also been developed, offering a greener alternative. sorbonne-universite.fr In one instance, 1-(4-bromophenyl)-3-phenylthiourea was successfully converted to the corresponding guanidine using this method. sorbonne-universite.fr

Starting MaterialReagent(s)Catalyst/PromoterProductKey Features
4-BromoanilineCyanamideAcid or BaseThis compoundDirect guanidination. smolecule.com
Aryl HalideGuanidineCopperAryl GuanidineUllmann-type cross-coupling. researchgate.net
1-(4-Bromophenyl)-3-phenylthioureaMorpholinePhenazine ethosulfate (photocatalyst)Guanidine derivativeMetal-free, visible-light mediated. sorbonne-universite.fr
N,N'-Disubstituted ThioureaAmineCarbon TetrabromideGuanidineCBr4 as a thiophilic reagent. researchgate.net

Multi-Component Reaction Pathways for this compound Formation

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted guanidines from simple starting materials in a one-pot process. organic-chemistry.orgtandfonline.com These reactions are highly atom-economical and can generate diverse libraries of compounds.

A copper-catalyzed three-component synthesis of N,N',N''-trisubstituted N-aryl guanidines has been developed, involving the reaction of cyanamides, arylboronic acids, and amines. organic-chemistry.org This method is operationally simple and proceeds under aerobic conditions. organic-chemistry.org While not directly producing this compound, this approach highlights the potential of MCRs in aryl guanidine synthesis.

Another example is a one-pot, three-component reaction for the synthesis of N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines. rsc.org This protocol proceeds through an N-phthaloyl-guanidine intermediate and offers a broad substrate scope under mild conditions. rsc.org The Biginelli reaction, a well-known MCR, has also been adapted for the synthesis of guanidine-containing heterocycles, demonstrating the versatility of MCRs in guanidine chemistry. acs.org

Furthermore, guanidine hydrochloride itself can act as an organo-catalyst in MCRs, for instance, in the synthesis of benzodiazepine (B76468) and isoxazole-5(4H)-one derivatives. tandfonline.comtandfonline.com This dual role of guanidine as both a product and a catalyst underscores its importance in synthetic chemistry.

Mechanistic Studies of this compound Formation Reactions

The mechanism of guanidine formation varies depending on the synthetic route. In the classical synthesis from thioureas, the reaction is believed to proceed through a carbodiimide (B86325) intermediate. rsc.org Desulfurization of the thiourea, often promoted by a thiophilic agent, leads to the formation of a carbodiimide, which is then attacked by an amine to yield the guanidine. rsc.orgresearchgate.net

In metal-catalyzed guanylation reactions, the mechanism is often more complex. For instance, in the titanium-catalyzed guanylation of aromatic amines with carbodiimides, the reaction is proposed to proceed via a [2+2] cycloaddition of the carbodiimide to a Ti=N moiety, followed by proton transfer to regenerate the catalyst. rsc.org Similarly, a high-spin iron(II) imido complex has been shown to catalyze carbodiimide guanylation, likely through a formal [2+2] cycloaddition mechanism. osti.gov

For copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines, mechanistic studies suggest a pathway involving transmetalation, coordination, oxidation, and nucleophilic addition, rather than a simple N-arylation. organic-chemistry.org

In the visible-light-mediated synthesis from thioureas, a proposed mechanism involves the tautomerization and deprotonation of the thiourea, followed by a single-electron transfer (SET) to an excited photocatalyst to generate a radical intermediate. sorbonne-universite.fr This radical then participates in the subsequent steps to form the guanidine product. sorbonne-universite.fr

Sustainable Synthesis Approaches and Catalyst Development for Guanidination

The development of sustainable and green synthetic methods is a major focus in modern chemistry. jsynthchem.com In the context of guanidine synthesis, this includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions.

The use of water as a solvent is a key aspect of green chemistry. A metal-free synthesis of guanidines from thioureas has been successfully developed to proceed in water under visible-light irradiation. sorbonne-universite.fr Guanidine hydrochloride has also been employed as a green organo-catalyst for multicomponent reactions in aqueous environments. tandfonline.comtandfonline.com

Catalyst development is another crucial area. The use of earth-abundant and less toxic metals as catalysts is gaining prominence. rsc.org For example, nanocrystalline zinc(II) oxide has been found to be an efficient heterogeneous catalyst for the guanylation of amines with carbodiimides. researchgate.net The development of magnetic nanocatalysts containing guanidine offers a practical approach for catalyst recovery and recycling. jsynthchem.com

Mechanochemical synthesis, which involves solvent-free reactions under ball milling conditions, presents another sustainable alternative to traditional solution-based methods. beilstein-journals.orgresearchgate.net This technique has been successfully applied to the synthesis of thioureas, which are key precursors for guanidines. beilstein-journals.orgresearchgate.net Furthermore, the development of polymer-bound reagents, such as polymer-bound bis(tert-butoxycarbonyl)thiopseudourea, facilitates easier purification of the guanidine products. sigmaaldrich.com

ApproachCatalyst/MediumKey Advantage(s)
Visible-light mediated synthesisPhenazine ethosulfate / WaterMetal-free, green solvent. sorbonne-universite.fr
OrganocatalysisGuanidine hydrochloride / WaterGreen, recyclable catalyst. tandfonline.comtandfonline.com
Heterogeneous catalysisNanocrystalline ZnORecyclable catalyst. researchgate.net
Magnetic nanocatalysisGuanidine-containing magnetic nanoparticlesEasy catalyst separation and recycling. jsynthchem.com
MechanochemistryBall milling (solvent-free)Reduced solvent waste, energy efficient. beilstein-journals.orgresearchgate.net
Polymer-supported synthesisPolymer-bound thiopseudoureaSimplified product purification. sigmaaldrich.com

Comprehensive Spectroscopic and Structural Elucidation of 1 4 Bromophenyl Guanidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity of atoms, the chemical nature of their environment, and their spatial relationships.

While specific spectral data for 1-(4-bromophenyl)guanidine is not detailed in the provided search results, the analysis of closely related compounds allows for a confident prediction of its NMR spectrum. For instance, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons attached to the guanidine (B92328) nitrogens. The 4-bromophenyl group would typically present as an AA'BB' system, a set of two doublets in the aromatic region (typically δ 7.0-7.6 ppm), due to the symmetrical substitution pattern. The N-H protons of the guanidine group would appear as broad signals, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides complementary information. Key signals would include the quaternary carbon attached to the bromine atom (C-Br), which is influenced by the heavy atom effect, and the other aromatic carbons. A crucial signal would be that of the guanidinyl carbon (C=N), which typically appears in the range of δ 155-160 ppm. The chemical shifts for the aromatic carbons can be predicted based on substituent effects. For example, in a related compound, 1-(4-bromophenyl)ethan-1-amine, the aromatic carbons appear at δ 146.8, 131.9, 129.1, and 121.8 ppm.

A study on 2-(4-Bromophenyl)-1-(4-methoxyphenyl)guanidine hydrochloride provides further insight into the expected chemical shifts for the bromophenyl moiety.

Table 1: Predicted NMR Data for this compound based on Analogous Structures

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H 7.2 - 7.5 d (doublet) Protons ortho to the guanidine group
¹H 7.0 - 7.3 d (doublet) Protons ortho to the bromine atom
¹H Variable (broad) s (singlet) Guanidinyl N-H protons
¹³C ~158 s Guanidinyl carbon (C=N)
¹³C ~138 s Aromatic C-N
¹³C ~132 d Aromatic C-H (ortho to Br)
¹³C ~122 d Aromatic C-H (ortho to guanidine)

Advanced Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₈BrN₃), high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺.

A key feature in the mass spectrum of this compound would be the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by 2 m/z units and having nearly equal intensity.

Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to fragmentation. While specific fragmentation data for this compound is not available, analysis of related structures, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, suggests that characteristic fragmentation would involve cleavage of the bond between the phenyl ring and the guanidine group, as well as fragmentation within the guanidine moiety itself.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z ([M+H]⁺) Description
[C₇H₉⁷⁹BrN₃]⁺ 214.0034 Protonated molecular ion with ⁷⁹Br

Common fragmentation pathways would likely include the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) from the guanidine portion and the formation of a 4-bromophenyl or 4-bromoaniline (B143363) cation.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a detailed fingerprint of the functional groups present in a compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be rich in information. The guanidine group will give rise to several characteristic bands. Strong, broad absorptions in the 3100-3500 cm⁻¹ region are characteristic of N-H stretching vibrations. The C=N stretching vibration of the guanidine core typically appears as a strong band around 1600-1680 cm⁻¹. N-H bending vibrations are also expected in the 1550-1650 cm⁻¹ region. The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing symmetric vibrations and is less sensitive to water, making it suitable for aqueous solutions. The symmetric breathing mode of the phenyl ring should give a strong Raman signal. The C=N and C-N vibrations of the guanidine group would also be Raman active. In situ Raman monitoring has been used to track the formation of related thioureas, identifying characteristic bands for the N-thiocarbamoyl intermediate and the final product. For guanidine hydrochloride, a characteristic peak is observed near 1010 cm⁻¹, which can be used for quantitative analysis.

Table 3: Predicted Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Technique Intensity
3100 - 3500 N-H stretch FT-IR Strong, Broad
~3050 Aromatic C-H stretch FT-IR Medium
1600 - 1680 C=N stretch (guanidine) FT-IR/Raman Strong
1550 - 1650 N-H bend FT-IR Medium-Strong
~1580 Aromatic C=C stretch FT-IR/Raman Medium
~1010 Phenyl ring breathing / Guanidine mode Raman Strong

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular constitution and conformation in the solid state. Furthermore, it reveals the details of the crystal packing, including intermolecular interactions like hydrogen bonds, halogen bonds, and π-π stacking.

While a crystal structure for this compound itself is not present in the search results, data from related compounds can predict its solid-state behavior. The guanidinium (B1211019) group is an excellent hydrogen bond donor. Therefore, it is highly probable that the crystal structure of this compound would be dominated by extensive N-H···N hydrogen bonds. These interactions typically lead to the formation of robust supramolecular synthons, such as centrosymmetric dimers with R²₂(8) graph set notation, which then connect into chains, sheets, or three-dimensional networks.

Table 4: Illustrative Crystallographic Data from an Analogous Compound, 1-(4-bromophenyl)but-3-yn-1-one

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.123(3)
b (Å) 5.768(2)
c (Å) 14.996(5)
β (°) 94.67(1)
Volume (ų) 871.3(5)

For this compound, one would expect the intermolecular interactions to be dominated by hydrogen bonding between the guanidine units, stabilizing the crystal lattice.

Spectroscopic Probes for Investigating Molecular Dynamics in Solution

Molecules are not static entities; they undergo a variety of dynamic processes, including bond rotations and conformational changes. Spectroscopic techniques, particularly temperature-dependent NMR, are powerful probes for investigating these dynamics.

For this compound, a key dynamic process is the restricted rotation around the C-N bonds of the guanidine moiety due to their partial double-bond character. This can lead to the existence of different conformers or rotamers in solution. Dynamic NMR (DNMR) studies on related guanidinium salts have been used to determine the free energy of activation (ΔG‡) for this rotational barrier. At low temperatures, the rotation may be slow on the NMR timescale, resulting in separate signals for chemically distinct groups (e.g., different N-H protons or substituents on the nitrogens). As the temperature increases, the rotation becomes faster, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal.

Furthermore, studies on complex brominated guanidines have revealed Z/E conformational changes that can be monitored by ¹H NMR. The relative populations of different isomers can be determined by integrating the corresponding signals at various temperatures, providing thermodynamic data about the conformational equilibrium. These studies highlight how NMR can be used not just for static structural assignment but also as a tool to understand the fluxional behavior of the guanidine group in solution.

Theoretical and Computational Chemistry Studies on 1 4 Bromophenyl Guanidine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(4-Bromophenyl)guanidine. Central to this understanding are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. dergipark.org.tr For phenylguanidine derivatives, DFT calculations have shown that the HOMO is typically localized on the guanidine (B92328) and phenyl moieties, while the LUMO is also distributed across these regions. dergipark.org.trresearchgate.net In this compound, the HOMO is expected to have significant contributions from the electron-rich guanidine group and the phenyl ring, while the LUMO will be influenced by the π-system of the phenyl ring and the electron-withdrawing bromine atom.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of its chemical behavior. nih.gov

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge, calculated as ω = χ² / (2η).

Studies on various guanidine derivatives have established that these compounds are generally characterized by high reactivity, which is reflected in their calculated reactivity descriptors. nih.gov The presence of the 4-bromo substituent on the phenyl ring is expected to modulate these properties by influencing the electron density distribution within the molecule.

ParameterDefinitionTypical Calculated Value Range for Phenylguanidine Derivatives (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.2 to -6.1 researchgate.netresearchgate.net
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 to -2.2 researchgate.netresearchgate.net
Energy Gap (ΔE)ELUMO - EHOMO3.0 to 4.5 researchgate.netnih.gov
Electronegativity (χ)(I + A) / 23.2 to 4.1 jmaterenvironsci.com
Chemical Hardness (η)(I - A) / 21.5 to 2.25 jmaterenvironsci.com
Electrophilicity Index (ω)χ² / (2η)2.3 to 3.5 jmaterenvironsci.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attacks. nih.gov The MEP is typically color-coded, with red indicating electron-rich regions (negative potential) and blue representing electron-poor regions (positive potential), while green denotes neutral areas. nih.gov

The analysis of Mulliken atomic charges, derived from quantum chemical calculations, provides a quantitative measure of the partial charge on each atom. In related bromophenyl compounds, the bromine atom carries a partial negative charge, while the attached carbon atom has a partial positive charge. nih.gov The nitrogen atoms of the guanidine moiety are also expected to have significant negative charges.

Molecular RegionExpected MEP CharacteristicsPredicted Reactivity
Guanidine N-atomsHigh Negative Potential (Red)Site for electrophilic attack, protonation, and hydrogen bond acceptance. dergipark.org.tr
Guanidine N-H protonsPositive Potential (Blue)Hydrogen bond donation.
Phenyl RingLargely Neutral (Green/Yellow)π-π stacking interactions.
Bromine AtomSlightly Positive Potential along C-Br axis (σ-hole)Potential for halogen bonding interactions.

Conformational Analysis Using Ab Initio and Density Functional Theory (DFT) Methods

The conformational flexibility of this compound is primarily associated with the rotation around the C-N single bonds connecting the phenyl ring to the guanidine group and the internal rotations within the guanidine moiety itself. Conformational analysis using ab initio and DFT methods can identify the most stable conformers and the energy barriers for their interconversion. rsc.org

DFT calculations on related systems have shown that the energy barriers for the rotation of aryl groups can range from a few kcal/mol to over 10 kcal/mol, depending on the substitution pattern. mdpi.comnih.gov For this compound, the rotation around the C(phenyl)-N(guanidine) bond would be a key conformational process to investigate. The presence of the bromine atom at the para position is not expected to introduce significant steric hindrance to this rotation compared to an ortho substituent.

Rotational BondDescriptionExpected Energy Barrier Range (kcal/mol)
C(phenyl)-N(guanidine)Rotation of the 4-bromophenyl group relative to the guanidine moiety.Relatively low, likely in the range of 2-5 kcal/mol based on similar systems without ortho substituents. mdpi.com
C(guanidine)-N(amino)Rotation around the C-N single bonds within the guanidine group.Can be influenced by tautomerism and hydrogen bonding. rsc.org
C=N (guanidine)E/Z isomerization around the imine double bond.Higher energy barrier, often studied in the context of tautomerism. chemrxiv.org

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties like infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgwisc.edu These predictions, when compared with experimental spectra, can aid in structural elucidation and the assignment of spectral features. DFT methods, often in conjunction with appropriate basis sets, are commonly used for these calculations. ruc.dk

The calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra. The characteristic vibrational modes for this compound would include N-H stretching, C=N stretching, C-N stretching of the guanidine group, and various vibrations of the 4-bromophenyl ring, such as C-H stretching and C-Br stretching. While calculated frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to improve agreement. researchgate.net

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.org The predicted 1H and 13C NMR chemical shifts for this compound can be compared to experimental data to confirm the structure. The chemical shifts of the protons and carbons in the phenyl ring will be influenced by the bromine substituent, while the shifts in the guanidine moiety will be characteristic of this functional group. Studies on bromoaniline derivatives and other guanidine compounds provide a basis for interpreting the predicted NMR data. kfupm.edu.saresearchgate.net

Spectroscopic TechniquePredicted Key Signatures for this compoundBasis for Prediction
FT-IRN-H stretching (~3300-3500 cm⁻¹), C=N stretching (~1650 cm⁻¹), Phenyl ring vibrations (~1500-1600 cm⁻¹), C-Br stretching (~500-600 cm⁻¹).DFT frequency calculations on similar aromatic and guanidine-containing molecules. researchgate.net
1H NMRSignals for N-H protons (broad), distinct signals for ortho and meta protons of the phenyl ring.GIAO-DFT calculations on substituted anilines and guanidines. rsc.orgkfupm.edu.sa
13C NMRSignal for the guanidine carbon (~150-160 ppm), signals for the phenyl carbons with the C-Br carbon at lower field.GIAO-DFT calculations on substituted benzenes and guanidine derivatives. researchgate.netnih.gov

Computational Modeling of Reaction Pathways and Transition States Involving this compound

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This includes identifying intermediates, transition states, and calculating the activation energies of reaction pathways. Guanidines are known to be strong bases and can also act as nucleophiles or catalysts in various organic reactions. researchgate.netacademie-sciences.fr

DFT calculations can model the protonation of this compound, determining the most likely protonation site (the imino nitrogen) and the associated pKa value. Furthermore, the role of this compound as a potential catalyst can be explored. For instance, guanidines are known to catalyze reactions like Michael additions, Henry reactions, and ring-opening polymerizations. rsc.orgnih.govmdpi.com Computational studies of these reactions can elucidate the catalytic cycle, showing how the guanidine moiety activates substrates through hydrogen bonding or deprotonation. researchgate.netrsc.org

The modeling of a reaction pathway involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. mdpi.com The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. For reactions where this compound acts as a nucleophile, such as in reactions with electrophiles, DFT can be used to model the nucleophilic attack and any subsequent steps. mdpi.com The influence of the 4-bromophenyl group on the nucleophilicity and basicity of the guanidine core can be quantitatively assessed through these computational models.

Reaction TypeRole of this compoundKey Computational Insights
ProtonationBaseDetermination of the most stable protonated form and calculation of pKa. mdpi.com
Catalysis (e.g., Michael Addition)Brønsted Base CatalystElucidation of the catalytic cycle, activation of substrates via deprotonation or hydrogen bonding, and identification of the rate-determining step. nih.gov
Nucleophilic AdditionNucleophileModeling of the reaction pathway, identification of intermediates and transition states, and calculation of activation barriers. mdpi.com

Reactivity Profiles and Reaction Mechanisms of 1 4 Bromophenyl Guanidine

Investigation of Nucleophilic and Electrophilic Sites within the Molecular Framework of 1-(4-Bromophenyl)guanidine

The molecular architecture of this compound features distinct regions of high and low electron density, which define its nucleophilic and electrophilic character. The guanidine (B92328) group is a powerful electron-donating group and contains highly nucleophilic nitrogen atoms. Conversely, the carbon atom of the C=N imine bond within the guanidine moiety and the carbon atom of the phenyl ring attached to the bromine are notable electrophilic centers. ineosopen.orgsaskoer.ca

The guanidine functional group can be viewed as comprising both an aminal and an imine functionality. ineosopen.org The nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and highly basic. ineosopen.orgrsc.org This nucleophilicity allows them to readily attack electron-deficient species. The phenyl ring's π-electron system is susceptible to attack by strong electrophiles. dalalinstitute.com The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the halogen, making it a target for nucleophilic substitution and metal-catalyzed cross-coupling reactions. smolecule.com

A summary of the key reactive sites is presented in the table below.

SiteTypeDescription of Reactivity
Guanidine Nitrogen AtomsNucleophilicThe lone pairs on the nitrogen atoms are responsible for the high basicity and nucleophilicity, readily participating in protonation, alkylation, and acylation reactions. ineosopen.org
Phenyl Ring (π-system)NucleophilicThe electron-rich aromatic ring can attack strong electrophiles in electrophilic aromatic substitution reactions. dalalinstitute.com
Guanidine Carbon Atom (C=N)ElectrophilicThe imine carbon is electron-deficient and susceptible to nucleophilic attack, particularly in condensation reactions with nucleophiles like amines or carbanions. researchgate.net
Aromatic Carbon (C-Br)ElectrophilicThe carbon atom attached to the bromine is polarized and serves as the electrophilic site in cross-coupling reactions. smolecule.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. dalalinstitute.com The outcome of these reactions is governed by the directing effects of the two substituents: the guanidino group and the bromine atom.

The guanidino group, attached via a nitrogen atom, is a potent activating group. It donates electron density to the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. lkouniv.ac.in This stabilization is most effective when the electrophile attacks the ortho and para positions relative to the guanidino group.

The bromine atom, while also being an ortho-, para-director due to the resonance donation of its lone pairs, is a deactivating group because of its strong electron-withdrawing inductive effect. lkouniv.ac.in In this compound, the para position relative to the guanidino group is occupied by bromine. Therefore, the directing effects of both groups are synergistic, guiding incoming electrophiles to the ortho positions (C2 and C6). The strong activating nature of the guanidino group generally outweighs the deactivating effect of the bromine, facilitating substitution at these positions. lkouniv.ac.in

The general mechanism for EAS involves the initial attack of the π-electrons of the benzene (B151609) ring on an electrophile (E+) to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. dalalinstitute.comminia.edu.eg

ReactionReagentsElectrophilePotential Product
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)1-(4-Bromo-2-nitrophenyl)guanidine
Halogenation (Bromination)Br₂, FeBr₃Br⁺ (Bromonium ion complex)1-(2,4-Dibromophenyl)guanidine
SulfonationFuming H₂SO₄ (SO₃)SO₃2-Guanidino-5-bromobenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)1-(4-Bromo-2-acylphenyl)guanidine

Nucleophilic Attack and Addition Reactions at the Guanidine Moiety

The guanidine moiety is a versatile functional group capable of undergoing various reactions involving nucleophilic attack and addition. Its high basicity means it is readily protonated by acids to form stable guanidinium (B1211019) salts, where the positive charge is delocalized across the central carbon and three nitrogen atoms. ineosopen.orgresearchgate.net

The nucleophilic nitrogen atoms can react with a range of electrophiles. For instance, they can undergo acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides. ineosopen.org More significantly, the guanidine group is a key building block in the synthesis of nitrogen-rich heterocycles through condensation and cyclization reactions. nih.gov

Guanidines react with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine (B1678525) rings. nih.gov For example, the reaction of a guanidine with a chalcone (B49325) (an α,β-unsaturated ketone) in the presence of an oxidizing agent like hydrogen peroxide can lead to the formation of substituted imidazolone (B8795221) heterocycles. researchgate.net Similarly, condensation with bis-electrophiles like 1,1,3,3-tetramethoxypropane (B13500) under microwave conditions can yield 2-aminopyrimidines. nih.gov These reactions highlight the role of the guanidine unit as a dinucleophile, contributing three atoms (N-C-N) to the new heterocyclic ring.

Cross-Coupling Reactivity of the Bromo-Substituent in this compound

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. This functionality serves as a synthetic "handle," allowing for the construction of more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful methods for this purpose. It involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely used to form biaryl structures. Studies on analogous N-(4-bromophenyl) compounds demonstrate that a variety of aryl and heteroaryl groups can be introduced at the 4-position of the phenyl ring with good to excellent yields. researchgate.netmdpi.com

Other important cross-coupling reactions applicable to the bromo-substituent include the Buchwald-Hartwig amination for forming C-N bonds with amines nih.gov and the Ullmann condensation for C-O bond formation with phenols to produce diaryl ethers. rsc.org These reactions significantly expand the synthetic utility of this compound as a precursor.

The table below summarizes typical conditions for Suzuki-Miyaura reactions involving similar 4-bromophenyl substrates, illustrating the versatility of this transformation.

Aryl Bromide SubstrateCoupling Partner (Boronic Acid)CatalystBaseSolventReference
N-(4-bromophenyl)methanimine derivativeVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O researchgate.net
7-Bromo-1,2,4-benzotriazine 1-oxide4-Cyanophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene nih.gov
2-(4-Bromophenyl)-1,3,4-oxadiazole derivativeBis(pinacolato)diboronPd(dppf)Cl₂KOAc1,4-Dioxane mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane researchgate.net

Role of this compound as a Precursor in Organic Transformations

Drawing together its diverse reactivity, this compound emerges as a highly valuable precursor in multi-step organic synthesis. Its bifunctional nature, possessing both a reactive guanidine moiety and a versatile bromo-substituent, allows for sequential or orthogonal chemical modifications.

As a precursor, its primary roles include:

Synthesis of Heterocyclic Systems: The guanidine group is integral to the construction of various nitrogen-containing heterocycles, such as pyrimidines, imidazolones, and quinazolines, which are core structures in many biologically active compounds. nih.govresearchgate.net

Elaboration via Cross-Coupling: The bromo-substituent provides a reliable anchor point for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents, including alkyl, aryl, heteroaryl, amino, and alkoxy groups, thereby facilitating the synthesis of complex molecular libraries based on the phenylguanidine scaffold. researchgate.netnih.govrsc.org

Scaffold for Medicinal Chemistry: The guanidine functional group is a known pharmacophore found in numerous therapeutic agents. rsc.orgsmolecule.com By using this compound as a starting material, chemists can build libraries of novel compounds for biological screening, leveraging the established reactivity at both the guanidine and the bromo-positions to explore structure-activity relationships. For instance, it can serve as a foundational element for creating analogs of antitumor or antimicrobial agents. smolecule.com

In essence, this compound acts as a strategic linchpin, connecting simple starting materials to complex, high-value molecules through a series of well-established and reliable chemical transformations.

Derivatization and Functionalization Strategies for 1 4 Bromophenyl Guanidine

Synthesis of Substituted Guanidine (B92328) Derivatives at Nitrogen Atoms of 1-(4-Bromophenyl)guanidine

The guanidine group of this compound is a key site for derivatization through alkylation, acylation, and related reactions. These modifications allow for the introduction of various functional groups, influencing the compound's basicity, lipophilicity, and hydrogen bonding capabilities.

The nitrogen atoms of the guanidine moiety can serve as nucleophiles in reactions with electrophiles like alkyl halides or acyl chlorides. ineosopen.org For instance, N-alkylation can be achieved by reacting this compound with alkyl halides. google.com Similarly, acylation reactions with acyl chlorides or anhydrides can introduce acyl groups onto the guanidine nitrogen atoms. ineosopen.org The synthesis of N-substituted guanidine derivatives often involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to control the regioselectivity of the reaction. mdpi.com For example, N,N'-di-Boc protected guanidines can be alkylated and subsequently deprotected to yield the desired substituted guanidine. mdpi.com

Another common strategy for synthesizing substituted guanidines is through the guanylation of amines. mdpi.comresearchgate.net This can be achieved using reagents like N,N'-di-Boc-S-methylisothiourea in the presence of a coupling agent such as mercury(II) chloride. mdpi.comresearchgate.net This method allows for the construction of the substituted guanidine functionality from a primary or secondary amine, providing a versatile route to a wide range of derivatives.

Table 1: Examples of Reagents for N-Substitution of Guanidines

Reaction TypeReagent ExampleReference
AlkylationAlkyl Halides google.com
AcylationAcyl Chlorides, Acetic Anhydride ineosopen.org
GuanylationN,N'-di-Boc-S-methylisothiourea mdpi.comresearchgate.net

Introduction of Diverse Functionalities onto the 4-Bromophenyl Moiety

The 4-bromophenyl ring of this compound offers sites for electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the electronic properties and steric profile of the molecule. However, direct functionalization of the phenyl ring of this compound itself is less commonly reported than the synthesis of derivatized guanidines from pre-functionalized anilines.

A prevalent synthetic strategy involves the reaction of a substituted 4-bromoaniline (B143363) with a guanylating agent. For example, substituted chalcones containing a 4-bromophenyl group can react with guanidine to form pyrimidine (B1678525) derivatives, demonstrating a method to incorporate the 4-bromophenylguanidine motif into more complex structures. jocpr.com The synthesis often starts with a substituted 4-bromoaniline, which is then converted to the corresponding guanidine. This approach allows for a wide variety of substituents to be present on the phenyl ring.

Development of Novel Heterocyclic Systems Incorporating the this compound Core

The this compound core can be incorporated into various heterocyclic systems through cyclocondensation reactions. These reactions often utilize the reactivity of the guanidine group with bifunctional electrophiles.

One prominent example is the synthesis of pyrimidine derivatives. The reaction of chalcones bearing a 4-bromophenyl group with guanidine hydrochloride in an alkaline medium can lead to the formation of 2-aminopyrimidines where the 4-bromophenyl group is a substituent on the pyrimidine ring. jocpr.com Another approach involves the reaction of β-dicarbonyl compounds, aldehydes, and guanidine salts in a one-pot synthesis, which can also yield substituted pyrimidines. tubitak.gov.tr

Furthermore, the reaction of (2E)-1-(4-bromophenyl)-3-{5-bromo-2-[(prop-2-en-1-yl)oxy]benzyl}prop-2-en-1-one with guanidine in the presence of hydrogen peroxide has been shown to produce 2-amino-5-(4-bromophenyl)-5-{5-bromo-2-[(prop-2-en-1-yl)oxy]benzyl}-3,5-dihydro-4H-imidazol-4-one, demonstrating the formation of an imidazolone (B8795221) ring system. researchgate.net

Table 2: Heterocyclic Systems from this compound Precursors

Reactant(s)Resulting HeterocycleReference
(E)-3-(4-bromophenyl)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)prop-2-en-1-one, Guanidine hydrochloridePyrimidine jocpr.com
(2E)-1-(4-bromophenyl)-3-{5-bromo-2-[(prop-2-en-1-yl)oxy]benzyl}prop-2-en-1-one, Guanidine, Hydrogen peroxideImidazolone researchgate.net
Aryl aldehydes, Ethyl benzoylacetate, Guanidinium (B1211019) chlorideDihydropyrimidine tubitak.gov.tr

Exploiting the Bromine Atom for Further Synthetic Diversification via Metal-Catalyzed Reactions

The bromine atom on the phenyl ring is a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly useful for the functionalization of aryl bromides. For example, the Suzuki-Miyaura coupling can be employed to introduce new aryl or vinyl groups by reacting this compound with boronic acids. The Heck reaction allows for the formation of carbon-carbon bonds with alkenes. tandfonline.com

Copper-catalyzed reactions, such as the Ullmann condensation, provide a means for N-arylation, allowing the coupling of this compound with various nitrogen-containing heterocycles or amines. tandfonline.comresearchgate.net These reactions are often carried out in the presence of a ligand and a base. Ligand-free copper-catalyzed N-arylation protocols have also been developed, using solvents like dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction. researchgate.net

Table 3: Metal-Catalyzed Reactions at the Bromine Atom

Reaction TypeCatalyst System (Example)Bond FormedReference
Suzuki-Miyaura CouplingPalladium catalyst, Boronic acidC-C researchgate.net
Heck CouplingPalladium catalyst, AlkeneC-C tandfonline.com
Ullmann N-ArylationCopper catalyst, Amine/HeterocycleC-N tandfonline.comresearchgate.net

Preparation of Conjugates and Advanced Molecular Architectures from this compound

The derivatization strategies discussed above can be employed to construct more complex molecules and conjugates based on the this compound scaffold. These advanced architectures can be designed to possess specific properties or to interact with biological targets.

For instance, by combining the functionalization of the guanidine group and the phenyl ring, it is possible to create bifunctional molecules. A derivative of this compound could be linked to another pharmacophore or a targeting moiety to create a conjugate with dual activity or enhanced specificity. The synthesis of such conjugates would likely involve a multi-step sequence, utilizing a combination of the reactions described previously, such as N-alkylation or acylation of the guanidine and metal-catalyzed cross-coupling at the bromine position.

The development of diaryl guanidinium derivatives as potential anti-cancer agents showcases the synthesis of more elaborate structures. nih.gov In these examples, the guanidine core is part of a larger framework, often synthesized through multi-step procedures involving the formation of ether linkages and guanylation of precursor amines. nih.gov These synthetic routes highlight the modularity of the this compound scaffold in the construction of complex molecular architectures.

Supramolecular Chemistry and Non Covalent Interactions of 1 4 Bromophenyl Guanidine

Hydrogen Bonding Networks in Crystalline and Solution States

In solution, the hydrogen bonding capabilities of the guanidine (B92328) group persist, influencing the molecule's interaction with solvents and other solutes. The strength and nature of these hydrogen bonds can be affected by the properties of the solvent, such as its polarity and hydrogen-bonding capacity. mdpi.com The formation of hydrogen bonds between the guanidine group and water molecules, for example, is a key factor in its solubility and behavior in aqueous environments. mdpi.com Computational methods, such as density-functional theory (DFT), can be employed to understand and quantify these hydrogen-bonded networks in both solid and solution states. ox.ac.uk

Halogen Bonding Interactions Involving the Bromine Atom in 1-(4-Bromophenyl)guanidine

The bromine atom on the phenyl ring of this compound introduces the possibility of halogen bonding, a non-covalent interaction that has gained significant interest in drug design and materials science. nih.govacs.org Halogen bonds form between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. science.gov The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov

In the context of this compound, the bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in neighboring molecules. nih.govresearchgate.net This interaction is directional, with the angle between the C-Br bond and the acceptor atom typically being close to 180°. nih.gov The presence of halogen bonding can significantly influence the crystal packing of this compound and its derivatives, working in concert with other non-covalent forces like hydrogen bonding and π-π stacking. vulcanchem.comresearchgate.net These interactions have been shown to be crucial in the recognition of ligands by biological targets, such as proteins. researchgate.net

π-π Stacking and Aromatic Interactions in Self-Assembled Systems

The phenyl ring in this compound provides a platform for π-π stacking and other aromatic interactions, which are fundamental to the self-assembly of many organic molecules. chinesechemsoc.org These interactions arise from the electrostatic and van der Waals forces between aromatic rings. The geometry of π-π stacking can vary, with common arrangements including face-to-face and edge-to-face (T-shaped) conformations. chinesechemsoc.org

In self-assembled systems containing this compound, the interplay between π-π stacking and hydrogen bonding can lead to the formation of well-ordered structures like molecular tapes or layers. researchgate.net The presence of the bromine substituent can influence the electronic properties of the phenyl ring, thereby modulating the strength and nature of these aromatic interactions. The combination of hydrogen bonding from the guanidinium (B1211019) group and π-π stacking from the phenyl ring makes this compound a versatile component for creating complex supramolecular assemblies. researchgate.net

Design of Co-Crystals and Host-Guest Architectures Involving this compound

The predictable and robust nature of the interactions involving the guanidinium group makes this compound an excellent candidate for the design of co-crystals and host-guest architectures. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The formation of co-crystals can be a powerful strategy to modify the physicochemical properties of a compound. The hydrogen-bonding capabilities of the guanidinium moiety can be exploited to form stable co-crystals with a variety of co-formers that possess complementary hydrogen bond acceptors. researchgate.net

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. The guanidinium group has been incorporated into host frameworks to facilitate the binding of anionic guests through charge-assisted hydrogen bonds. thno.orgmdpi.com The aromatic and halogen-bonding features of the 4-bromophenyl group can also contribute to the binding and recognition of specific guest molecules within a host's cavity. acs.org The design of such systems often relies on the principles of molecular recognition, where the host is pre-organized to have a high affinity and selectivity for a particular guest. rsc.org

Applications in Molecular Recognition and Self-Assembly Processes

The diverse non-covalent interactions exhibited by this compound lend themselves to various applications in molecular recognition and self-assembly. Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, a process central to many biological and chemical systems. rsc.orgresearchgate.net The guanidinium group is a well-established recognition motif for anionic species like carboxylates and phosphates, due to its ability to form strong, charge-assisted hydrogen bonds. thno.org

The self-assembly of molecules into ordered structures is a cornerstone of nanotechnology and materials science. siesascs.edu.in The interplay of hydrogen bonding, halogen bonding, and π-π stacking in this compound can be harnessed to direct the formation of specific supramolecular structures. sioc-journal.cnnih.gov For example, the combination of these interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. These self-assembled structures have potential applications in areas such as sensing, catalysis, and the development of new materials with tailored properties. researchgate.net

Coordination Chemistry and Metal Ligand Interactions of 1 4 Bromophenyl Guanidine

Investigation of 1-(4-Bromophenyl)guanidine as a Ligand in Transition Metal Complexes

This compound is an attractive ligand for transition metal complexes due to the interplay of the electron-donating guanidine (B92328) moiety and the electronic effects of the bromophenyl substituent. Guanidines are highly basic and nucleophilic, enabling them to form strong coordination bonds with metal centers. The positive charge that develops on the guanidine unit upon coordination can be effectively delocalized over the CN₃ core, enhancing the stability of the resulting metal complexes. researchgate.netnih.gov The nature of the substituents on the guanidine nitrogen atoms can modulate the ligand's steric and electronic properties, thereby influencing the catalytic activity of the corresponding metal complexes. semanticscholar.org

Synthesis and Characterization of Novel Coordination Compounds

The synthesis of transition metal complexes with this compound and its derivatives often involves the reaction of the guanidine proligand with a suitable metal precursor. For instance, a niobium complex incorporating a 1-(4-bromophenyl)guanidinato ligand was synthesized through a protonolysis reaction. The reaction of 2-(4-bromophenyl)-1,3-diisopropylguanidine with [NbBz₃(NᵗBu)] resulted in the formation of the monoguanidinate-supported dibenzyl niobium complex, {NbBz₂(NᵗBu)[(4-BrC₆H₄)N=C(NⁱPr)(NHⁱPr)]}. acs.org

Similarly, aluminum guanidinato complexes have been prepared using trisubstituted guanidines, including one with a p-BrC₆H₄ substituent. acs.org These syntheses highlight a common strategy where the N-H proton of the guanidine is removed upon reaction with an organometallic precursor, leading to the formation of a guanidinate ligand that coordinates to the metal center. acs.org

The characterization of these novel coordination compounds relies on a combination of analytical techniques. Elemental analysis provides the empirical formula of the complexes. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for elucidating the structure and bonding within the complexes. rmutk.ac.thrsc.org Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. rmutk.ac.th

Structural Analysis of Metal Complexes by X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes. For guanidinato complexes, X-ray crystallography provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center. hec.gov.pkgrafiati.com

While a specific crystal structure for a this compound complex was not found in the search results, studies on analogous structures provide valuable insights. For example, the X-ray crystal structures of dinuclear aluminum guanidinato complexes, including one with a p-BrC₆H₄ substituted ligand, have been determined. acs.org These studies revealed a μ-κ²-N,N′-κ²-N′,N″ coordination mode for the guanidinate ligand, bridging two aluminum centers. acs.org In other instances, mononuclear complexes have shown a κ²-N,N' coordination mode, where the guanidinate ligand acts as a bidentate chelate. acs.org The analysis of bond lengths within the guanidinate fragment can also offer insights into the degree of electron delocalization within the CN₃ core upon coordination. nih.gov

Table 1: Representative Crystallographic Data for a Related Guanidinato Complex

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.123(2)
b (Å)12.456(3)
c (Å)14.567(3)
α (°)87.98(1)
β (°)80.12(1)
γ (°)70.14(1)
V (ų)1869.1(7)
Z2
Note: Data is for a dinuclear aluminum complex with a (L₂)Al₂Me₄ ligand, where L₂H₂ = (ⁱPrHN)₂C=N(2,4,6-Me₃C₆H₂), a related guanidine structure. Data from reference acs.org.

Spectroscopic Probes of Metal-Ligand Binding Modes in this compound Complexes

Spectroscopic techniques are indispensable for probing the metal-ligand interactions in this compound complexes.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the guanidine ligand to the metal center. The stretching frequencies of the N-H and C=N bonds in the free ligand are altered upon complexation. The disappearance or shift of the N-H stretching vibration can indicate deprotonation and the formation of a guanidinate ligand. rmutk.ac.th New bands appearing at lower frequencies can often be attributed to metal-nitrogen stretching vibrations, providing direct evidence of coordination. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of these complexes in solution. The chemical shifts of the protons and carbons in the this compound ligand will change upon coordination to a metal. For instance, in the ¹H NMR spectra of aluminum guanidinato complexes, the signal corresponding to the N-H proton of the free ligand disappears upon the formation of a dinuclear complex, confirming the deprotonation of the ligand. acs.org The appearance of new signals corresponding to the metal's other ligands (e.g., alkyl groups) can also be observed. acs.org

UV-Visible Spectroscopy: For transition metal complexes, UV-Visible spectroscopy can provide information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) bands and d-d transitions can be observed, which are characteristic of the coordination environment and the oxidation state of the metal ion. rmutk.ac.thekb.eg

Table 2: Spectroscopic Data for a Related Guanidine Ligand and its Complex

Compound/ComplexTechniqueKey ObservationsReference
(p-BrC₆H₄)N=C(NⁱPr)(NHⁱPr)¹H NMRSignals for aromatic protons, isopropyl groups, and N-H proton. acs.org
{NbBz₂(NᵗBu)[(p-BrC₆H₄)N=C(NⁱPr)(NHⁱPr)]}¹H NMRShifts in aromatic and isopropyl proton signals; new signals for benzyl (B1604629) and tert-butyl groups. acs.org
Free Guanidine LigandIRCharacteristic N-H and C=N stretching vibrations. rmutk.ac.th
Metal-Guanidine ComplexIRShift or disappearance of N-H stretch; appearance of M-N stretching vibrations. ekb.eg

Catalytic Applications of Metal-1-(4-Bromophenyl)guanidine Complexes

Metal complexes containing guanidine-type ligands have emerged as promising catalysts for a variety of organic transformations. semanticscholar.orgrsc.org The tunable steric and electronic properties of the guanidine ligand allow for the optimization of catalytic activity and selectivity. semanticscholar.org

While specific catalytic applications for complexes of this compound are not extensively documented, the catalytic behavior of related systems suggests potential areas of application. For example, aluminum guanidinato complexes, including one derived from a guanidine with a p-BrC₆H₄ substituent, have been shown to be active catalysts for the fixation of CO₂ into cyclic carbonates from epoxides. acs.org These complexes demonstrated higher activity compared to the free guanidine ligands, which is attributed to the Lewis acidity of the aluminum center activating the epoxide. acs.org

Furthermore, copper complexes with guanidine ligands have been investigated as catalysts in atom transfer radical polymerization (ATRP). semanticscholar.org Ruthenium-guanidinato complexes have also shown catalytic activity in reactions such as the click reaction and the isomerization of allylic alcohols. semanticscholar.orgencyclopedia.pub Given these precedents, it is conceivable that transition metal complexes of this compound could find applications in similar catalytic processes, with the bromophenyl substituent potentially influencing the catalyst's performance.

Advanced Research Applications in Materials Science and Chemical Biology

Development of Guanidine-Based Building Blocks for Functional Materials

The synthesis of functional materials often relies on the strategic design of molecular building blocks that dictate the final properties of the material. Guanidinium (B1211019) derivatives are highly versatile in this regard. researchgate.net Molecules incorporating the guanidinium group are explored as organocatalysts and anion sensors due to their ability to coordinate other molecules and ions via N–H hydrogen bonding. beilstein-journals.org

The synthesis of these building blocks can be tuned to create task-specific materials. For instance, functionalized guanidinium ionic liquids (GILs) have been developed as a class of versatile organic materials. researchgate.net By introducing specific functionalities, such as olefinic groups, onto the guanidinium cation, researchers can create precursors for further chemical transformations, like bromination, to yield bromine-containing ionic liquids. researchgate.net The 4-bromophenyl group in 1-(4-Bromophenyl)guanidine serves a similar purpose, acting as a handle for creating more complex structures through reactions like Suzuki or Heck coupling.

These building blocks are foundational for a range of applications:

Organocatalysis: The strong basicity and hydrogen-bonding capability of the guanidine (B92328) group make it an effective catalyst in various organic transformations. beilstein-journals.org

Anion Sensing: The positively charged guanidinium moiety can selectively bind anions, a property that is harnessed to create chemical sensors. beilstein-journals.org

Versatile Synthesis: The guanidinium scaffold allows for flexible structural modifications, enabling the preparation of a diverse array of cationic structures with robust chemical and thermal stability. researchgate.net

Incorporation into Organic Frameworks (e.g., COFs, MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with highly ordered structures and large surface areas. The incorporation of guanidinium groups into these frameworks imparts unique properties, particularly for applications involving ion interaction and separation.

Guanidinium-based COFs have demonstrated exceptional capabilities in ion recognition and transport. For example, a guanidinium-based COF membrane was designed for superior separation of monovalent and divalent cations, achieving a K+/Mg2+ selectivity as high as 202. kaust.edu.sa The mechanism relies on charge-assisted hydrogen bonding sites within the nanochannels, which create higher energy barriers for divalent ions compared to monovalent ones. kaust.edu.sa Another study demonstrated that a COF membrane incorporating triaminoguanidine hydrochloride could effectively sieve protons from other cations with a selectivity up to 4334, making it suitable for single-acid recovery. unt.edunih.gov

These frameworks are also highly effective in environmental remediation. An ionic COF containing diiminoguanidinium groups showed unparalleled effectiveness in removing toxic chromium(VI) oxoanions from water. osti.govornl.gov The material can reduce chromium(VI) concentrations from 1 ppm to 10 ppb within minutes, which is an order of magnitude below the maximum contaminant level set by the U.S. Environmental Protection Agency. osti.govornl.gov The synthesis of such frameworks often involves the condensation of building blocks like benzene-1,3,5-triscarbaldehyde and diaminoguanidine (B1197381) hydrochloride. osti.gov

In MOF chemistry, guanidyl groups are used as functional modifiers. In one study, magnetic bimetallic MOF nanocomposites were functionalized with guanidine groups to create an affinity probe for the selective enrichment of phosphopeptides from complex biological samples. nju.edu.cn The guanidyl groups improved the hydrophilicity of the material, which, combined with the metal affinity, led to high sensitivity and selectivity. nju.edu.cn

Framework TypeGuanidinium Building BlockApplicationKey FindingReference
Guanidinium-Based COF MembraneNot specified, guanidinium-basedIon Separation (K⁺/Mg²⁺)Achieved K⁺/Mg²⁺ selectivity up to 202 through charge-assisted hydrogen bonding. kaust.edu.sa
Ionic COF (BT-DGCl)Diaminoguanidine hydrochlorideAnion Removal (Cr(VI))Rapidly removes toxic Cr(VI) from water, reducing concentration from 1 ppm to 10 ppb. osti.govornl.gov
TpTag-COF/PAN MembraneTriaminoguanidine hydrochloride (Tag)Single-Acid RecoverySelectively extracts HCl with a proton/cation selectivity up to 4334. unt.edunih.gov
Guanidyl-Functionalized Magnetic MOFGuanidine (post-synthetic modification)Phosphopeptide EnrichmentHigh sensitivity (20 fmol) and selectivity due to enhanced hydrophilicity and metal affinity. nju.edu.cn

Design of Self-Assembled Soft Materials Derived from this compound

Self-assembly is a process where molecules spontaneously organize into ordered structures. Guanidinium derivatives are excellent candidates for designing self-assembling systems due to their strong and directional hydrogen-bonding capabilities and potential for ionic interactions. These interactions guide the formation of supramolecular structures, leading to novel soft materials. tue.nl

Research has shown that functionalized guanidinium ions can self-assemble into various morphologies. For instance, a sulfonated guanidinium derivative was shown to form two-dimensional (2D) nanosheets in water and nanotubes in isopropanol. rsc.orgnih.govresearchgate.net These self-assembled nanosheets function as efficient single sodium-ion conductors, a crucial component for the development of safer and more stable solid-state sodium-ion batteries. rsc.orgnih.gov The morphology of these assemblies can be controlled by varying the solvent composition, leading to structures like marigolds, sunflowers, and nanorods. rsc.orgnih.gov

The self-assembly process can also be guided by combining guanidinium-functionalized molecules with other polymers. Novel supramolecular systems have been created by mixing hyperbranched polyamidoamine guanidinium salts with cationic acrylamide (B121943) copolymers in an aqueous solution. mdpi.com The resulting self-assembled materials show potential for applications such as clay hydration inhibitors in industrial processes. mdpi.com In another example, pillar osti.govarenes containing nine guanidinium fragments and one thioalkyl substituent were shown to self-assemble into films with controllable antibacterial properties, where the morphology and biological activity could be tuned by altering a single structural unit. acs.org

Guanidinium DerivativeSelf-Assembled StructureDriving ForceApplicationReference
Sulfonated guanidinium ion (AD-1)2D Nanosheets, Nanotubes, NanorodsSolvent-assisted exfoliation/assemblySingle sodium-ion conductors for batteries rsc.orgnih.govresearchgate.net
Hyperbranched polyamidoamine guanidinium saltsSupramolecular aggregates (with copolymers)Non-covalent interactions (ionic, H-bonding)Clay hydration inhibitors mdpi.com
Guanidine-functionalized pillar osti.govarenesAntibacterial films with varied morphologySupramolecular self-assemblyControllable antibacterial coatings acs.org
Pyridyl guanidinium-carboxylatesDimeric assembliesHydrogen bonding and ionic interactionsFundamental supramolecular chemistry researchgate.net

Advanced Chemical Probes and Reagents Based on the this compound Scaffold

The ability of the guanidinium group to bind anions with high affinity and selectivity makes it an ideal recognition motif for chemical sensors. By attaching this group to a chromophore or fluorophore, the binding event can be translated into a measurable optical signal. The 4-bromophenyl group can help tune the electronic properties of the probe or serve as a point of attachment.

A series of functionalized guanidinium chlorides have been synthesized as colorimetric sensors for anions. rsc.org These sensors exhibit vivid color changes in the presence of fluoride (B91410), and in some cases, can also detect acetate. rsc.org The sensing properties can be tuned by varying the functional groups attached to the guanidinium moiety. rsc.org

Guanidinium-based probes have also been developed for detecting metal cations and for use in complex environments. Dual-responsive probes have been synthesized that show colorimetric responses to Cu²⁺ and Fe³⁺ and "turn-on" fluorometric responses to Zn²⁺ and the fluoride anion. rsc.org These probes have been successfully applied to bio-imaging in cell lines and the animal model Artemia salina. rsc.org

Beyond optical sensing, the guanidinium scaffold is used in potentiometric sensors. A highly selective SO₂ gas sensor was developed using a hydrogen sulfite-selective electrode based on a multicyclic guanidinium ionophore. acs.orgnih.gov This sensor offers significant advantages over conventional pH-based sensors by directly measuring the target analyte, thus avoiding interference from other acidic or basic gases. nih.gov

Sensor TypeTarget Analyte(s)Sensing PrincipleKey FeatureReference
Colorimetric SensorFluoride (F⁻), Acetate (AcO⁻)Anion binding induces color changeVivid color changes allow for visual detection. rsc.org
Dual-Responsive Fluorometric ProbeZn²⁺, F⁻, Cu²⁺, Fe³⁺Ion binding causes colorimetric and fluorescent changesSuccessfully used for in vitro and in vivo bio-imaging. rsc.org
Potentiometric Gas SensorSulfur Dioxide (SO₂)Selective electrode based on a guanidinium ionophoreHighly selective with a detection limit of 2.8 x 10⁻⁶ M for HSO₃⁻. acs.orgnih.gov

Contribution to Polymer Chemistry and Macromolecular Architectures

Incorporating guanidinium groups into polymer structures yields macromolecules with potent biological activities and unique material properties. The cationic nature of the guanidinium group is central to these functions, particularly for interacting with negatively charged biological membranes.

Guanidinium-functionalized polymers are extensively studied as antimicrobial agents. A family of guanidinium-side-chain functionalized polycarbodiimides was synthesized via a "click" reaction, resulting in polymers with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. researchgate.netacs.org Similarly, helical poly(phenyl guanidinium isocyanide) block copolymers conjugated with vancomycin (B549263) showed broad-spectrum antimicrobial activity and were able to overcome the intrinsic resistance of Gram-negative bacteria to vancomycin. rsc.org

Beyond antimicrobial applications, these polymers have shown promise as anticancer agents. Guanidinium-functionalized polycarbonates and polylysines can translocate across cancer cell membranes and induce apoptosis. nih.govgoogle.com The mechanism involves the formation of multidentate hydrogen bonds between the polymer's guanidinium groups and phosphate (B84403) groups on the cell membrane, leading to membrane translocation and subsequent interaction with cytosolic components. nih.govgoogle.com The anticancer efficacy can be tuned by modulating the polymer's hydrophobic/hydrophilic balance. nih.gov

The synthesis of these advanced polymers can be achieved through various methods, including the direct polymerization of guanidinium-containing monomers or the post-polymerization functionalization of a pre-existing polymer backbone. researchgate.net These approaches allow for the creation of well-defined macromolecular architectures with precise control over the density and distribution of the functional guanidinium groups. researchgate.net

Polymer TypeSynthesis MethodApplicationMechanism/Key FindingReference
Guanidinium-functionalized polycarbodiimidesPost-polymerization modification (Click chemistry)AntimicrobialActive against Gram-positive and Gram-negative bacteria, including MRSA. researchgate.netacs.org
Guanidinium-functionalized poly(norbornene)Ring-opening metathesis polymerization (ROMP)Bacterial Detection (TENGs/TENSs)Electrostatic interaction with bacterial membranes alters triboelectric properties for sensing. nih.gov
Guanidinium-functionalized helical polymersNot specifiedAntimicrobial, Biofilm AblationOvercomes vancomycin resistance in Gram-negative bacteria; activity is conformation-dependent. rsc.org
Guanidinium-functionalized polycarbonatesOrganocatalytic ring-opening polymerization (OROP)AnticancerInduces apoptosis; efficacy is tuned by hydrophobic/hydrophilic balance. nih.gov
Guanidinium-functionalized polylysinesNot specifiedAntimicrobial, AnticancerTranslocates across cell membranes via multidentate hydrogen-bonding. google.com

Future Directions and Emerging Research Avenues for 1 4 Bromophenyl Guanidine

Exploration of Unconventional Reactivity and Catalysis Pathways

The guanidine (B92328) core is well-established as a powerful organocatalyst, often functioning as a Brønsted base. mdpi.com Future research on 1-(4-Bromophenyl)guanidine is poised to explore more unconventional catalytic roles. The electronic influence of the para-bromine atom, an electron-withdrawing group, can modulate the pKa of the guanidine moiety, potentially fine-tuning its catalytic activity in sensitive organic transformations.

Emerging research could focus on the following pathways:

Bifunctional Catalysis: The guanidinium (B1211019) cation formed upon protonation of this compound can act as a bifunctional Brønsted acid catalyst, activating both an electrophile and a nucleophile simultaneously through hydrogen bonding. mdpi.com The specific stereoelectronic environment created by the bromophenyl group could be harnessed to control stereoselectivity in asymmetric reactions, such as Michael additions or Strecker reactions. mdpi.com

Frustrated Lewis Pair (FLP) Chemistry: The steric and electronic properties of appropriately substituted this compound derivatives could be exploited in frustrated Lewis pair chemistry. In combination with a bulky Lewis acid, the guanidine could activate small molecules like CO2 or H2 for metal-free hydrogenations and carboxylation reactions.

Photoredox Catalysis: The aryl bromide motif in this compound opens the door to its use in photoredox catalysis. It could potentially serve as a precursor to an aryl radical via single-electron transfer, or the entire molecule could act as a ligand in novel photoactive metal complexes, mediating light-induced organic transformations.

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The progression from a single compound to a family of functional molecules requires efficient synthesis and screening. Integrating this compound into automated chemical synthesis platforms is a key future direction.

Automated Synthesis: Robotic systems, such as automated liquid handlers and flow chemistry reactors, can be programmed to perform multi-step syntheses. Starting from this compound, these platforms can be used to generate large libraries of derivatives by systematically varying substituents on the guanidine nitrogens. This approach accelerates the discovery of new compounds with optimized properties by removing the bottleneck of manual synthesis.

High-Throughput Screening (HTS): Once a library of this compound derivatives is synthesized, HTS methodologies can be employed to rapidly assess their biological activity or catalytic efficacy. For example, in drug discovery, these libraries can be screened against panels of biological targets (e.g., enzymes, receptors) to identify hit compounds. In catalysis, HTS can be used to quickly identify the optimal catalyst for a specific chemical reaction by testing hundreds of derivatives in parallel.

Table 1: Hypothetical High-Throughput Screening of this compound Derivatives for Kinase Inhibition
Compound IDSubstituent (R) on GuanidineTarget KinaseInhibition (%) at 10 µMHit Status
BPG-001-HKinase A5.2No
BPG-002-MethylKinase A12.5No
BPG-003-BenzylKinase A85.7Yes
BPG-004-CyclohexylKinase A45.3No
BPG-005-PhenylKinase A92.1Yes

Advanced In Situ Spectroscopic Studies for Real-Time Reaction Monitoring

Understanding reaction mechanisms is fundamental to optimizing catalytic processes and developing new transformations. Advanced in situ spectroscopic techniques offer a window into reactions as they occur, providing real-time data on transient intermediates and reaction kinetics. The application of these methods to reactions involving this compound is a promising research frontier.

In Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the formation and consumption of reactants, intermediates, and products in real-time. For catalytic reactions, they can provide insights into catalyst activation, substrate binding, and the turnover-limiting step.

In Situ NMR Spectroscopy: By placing a reaction mixture directly within an NMR spectrometer, researchers can track the transformation of species over time, identifying short-lived intermediates that are crucial to the catalytic cycle. This has been used to study E/Z isomerism in related brominated guanidine compounds. preprints.org

Spectroelectrochemistry: This technique combines electrochemistry with spectroscopy to study the properties of redox-active species. dntb.gov.ua For this compound, it could be used to investigate its behavior in electrochemical reactions or as a ligand in redox-active metal complexes, correlating electronic structure with electrochemical potential. dntb.gov.ua

Synergistic Approaches in Computational and Experimental Design

The integration of computational chemistry with experimental work creates a powerful synergy for accelerating research. This dual approach allows for the rational design of new molecules and catalysts based on the this compound scaffold.

Computational Modeling: Techniques like Density Functional Theory (DFT) can be used to predict the geometric and electronic structures, reactivity, and spectroscopic properties of this compound and its derivatives. mdpi.com DFT calculations can elucidate reaction mechanisms, predict the stability of intermediates, and calculate energy barriers, thereby guiding the design of more efficient catalysts. mdpi.comrsc.org For instance, modeling can predict how different substituents on the guanidine will alter the HOMO-LUMO gap, which correlates with chemical reactivity and stability. mdpi.com

Experimental Validation: The predictions from computational studies can then be tested and validated through targeted experiments. For example, if DFT calculations suggest that a specific derivative will have superior catalytic activity, it can be synthesized and its performance evaluated. This iterative cycle of prediction and verification streamlines the discovery process, saving time and resources.

Table 2: Synergistic Design: Comparison of Predicted and Experimental Properties for a Hypothetical this compound-based Catalyst
PropertyComputational Prediction (DFT)Experimental ResultCorrelation
pKa12.812.5High
Reaction Barrier (kcal/mol)18.5N/A (Derived from kinetics)-
Product Yield (%)Predicted High92%High
NMR Chemical Shift (diagnostic proton)7.45 ppm7.41 ppmHigh

Expansion into Interdisciplinary Research Domains for this compound

The unique structural features of this compound make it a versatile building block for applications beyond traditional organic synthesis. Future research will likely see its expansion into various interdisciplinary fields.

Medicinal Chemistry and Chemical Biology: Guanidine derivatives are known to exhibit a wide range of biological activities, including antiprotozoal, antibacterial, and antifungal properties. mdpi.compreprints.org The this compound scaffold can serve as a starting point for developing new therapeutic agents. The bromine atom provides a handle for further modification via cross-coupling reactions (e.g., Suzuki, Sonogashira) to generate diverse molecular architectures for drug discovery programs.

Materials Science: The guanidine group is an excellent ligand for coordinating with metal ions. This compound and its derivatives could be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers. The bromine atom can influence the packing of these materials or serve as a site for post-synthetic modification. Furthermore, guanidinium-based materials are being explored as components in organic electronic devices.

Supramolecular Chemistry: The protonated guanidinium group is a superb hydrogen bond donor, capable of forming strong and directional interactions with various anions and neutral molecules. mdpi.com This property can be exploited to construct complex supramolecular assemblies, such as molecular capsules, rosettes, or anion receptors. The bromophenyl unit can participate in halogen bonding or aromatic stacking interactions, providing additional control over the assembly process.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(4-Bromophenyl)guanidine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound derivatives often involves transition metal-catalyzed reactions or multi-step nucleophilic substitutions. For example, compound 8 (1-(4-Bromophenyl)-2-(3-(4-guanidinophenoxy)phenyl)guanidine dihydrochloride) was synthesized via a one-pot reaction in tetrahydrofuran (THF) and methanol, achieving an 87% yield after recrystallization . Key optimization parameters include solvent polarity (e.g., THF for intermediate stabilization), reaction temperature (ambient to 60°C), and stoichiometric ratios of precursors. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How can researchers confirm the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Structural validation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C) to confirm bond connectivity and stereochemistry, Infrared (IR) spectroscopy for functional group identification (e.g., guanidine N-H stretches at ~3339 cm1^{-1}), and High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity is typical) . Mass spectrometry (MS) corroborates molecular weight, with deviations <0.1 Da indicating successful synthesis .

Advanced Research Questions

Q. What computational tools predict reaction pathways and regioselectivity in this compound synthesis?

  • Methodological Answer : Molecular Electron Density Theory (MEDT) has been applied to study [3+2] cycloadditions involving bromophenyl precursors. For instance, MEDT calculations revealed that the formation of 1-(4-bromophenyl)-3-aryl-4-trichloromethyl-5-nitro-Δ2^2-pyrazoline derivatives is favored due to electronic interactions between the Cβ atom of electrophilic reagents and the –N=N=C– fragment of nucleophilic intermediates. Such studies guide experimental design by identifying transition states and energy barriers .

Q. How do non-covalent interactions influence the reactivity and crystal packing of this compound derivatives?

  • Methodological Answer : X-ray crystallography and SHELX refinement (e.g., SHELXL for small-molecule structures) reveal critical non-covalent interactions. For example, a 1,5-(S⋯N) synthon with a bond distance of 2.538 Å was observed in (E)-1,2-bis(4-bromophenyl)-1-(3-((4-bromophenyl)amino)-1,2,4-thiadiazol-5-yl)guanidine, indicating strong chalcogen bonding between sulfur and nitrogen atoms. These interactions dictate molecular conformation and stability, which can be leveraged for crystal engineering .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacological activity of this compound derivatives?

  • Methodological Answer : In vitro assays such as enzyme inhibition studies (e.g., kinase assays) and cell viability tests (e.g., MTT assays on cancer cell lines) are foundational. For example, diaryl guanidinium derivatives exhibit anti-cancer activity by modulating P2X7 receptor signaling . In vivo models (e.g., xenograft mice) assess efficacy and toxicity, with pharmacokinetic studies (e.g., plasma half-life via LC-MS) guiding dose optimization. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like quinazoline-binding enzymes .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of bromine in modulating electronic properties via density functional theory (DFT).
  • Biological Target Identification : Use CRISPR-Cas9 screens to identify novel targets for bromophenyl guanidine derivatives.
  • Toxicity Profiling : Conduct Ames tests and zebrafish embryo assays to assess genotoxicity and developmental effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.